Diethyl 4-methoxybenzylphosphonate
Overview
Description
Diethyl 4-methoxybenzylphosphonate is a useful research compound. Its molecular formula is C12H19O4P and its molecular weight is 258.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, a derivative of Diethyl 4-methoxybenzylphosphonate, has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid, which is useful for industrial pickling processes. This compound acts as a mixed-type inhibitor, predominantly functioning as a cathodic inhibitor (Gupta et al., 2017).
Alzheimer's Disease Imaging
A derivative of this compound has been used in the synthesis of stilbene derivatives targeting amyloid plaques in Alzheimer's disease. These compounds have shown good binding affinities towards amyloid-beta aggregates, suggesting potential use as diagnostic imaging agents (Ono et al., 2003).
Chemical Analysis and Synthesis
Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized for its structural, vibrational, electronic, and thermal properties. Such analyses are essential for understanding the chemical behavior of the compound (Uppal et al., 2018).
Peptide Synthesis
The 4-methoxybenzyloxymethyl (MBom) group, derived from this compound, has been used for sulfhydryl protection of Cysteine in peptide synthesis. It effectively suppresses racemization during the incorporation of Cysteine (Hibino & Nishiuchi, 2012).
Photovoltaic Performances
Diethyl 4-methylphenylphosphonate, a related compound, has been used as a coadsorbent in dye-sensitized solar cells, significantly improving overall conversion efficiency and open-circuit voltage (Lin et al., 2011).
Anticorrosion Properties
Diethyl (phenylamino) methyl) phosphonate derivatives, closely related to this compound, have been synthesized and investigated as corrosion inhibitors. They show promising results in terms of efficiency and the relationship between chemical structure and inhibition performance (Moumeni et al., 2020).
Safety and Hazards
Diethyl 4-methoxybenzylphosphonate should be handled with care to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols . In case of contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . It is not classified as a hazardous substance or mixture .
Mechanism of Action
Target of Action
Diethyl 4-methoxybenzylphosphonate primarily targets Parathion hydrolase . This enzyme is found in organisms like Brevundimonas diminuta and Flavobacterium sp. . Parathion hydrolase plays a crucial role in the breakdown of organophosphate pesticides, thereby contributing to the detoxification process.
Mode of Action
It’s known that the compound interacts with the enzyme, possibly influencing its activity .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. It acts as a reactant for the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and Oligostilbenoids using regioselective cyclodehydration and arylation . These biochemical pathways can have downstream effects on various biological processes, including neuroprotection and antioxidant activity.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it’s involved in. For instance, when used in the synthesis of stilbenoid derivatives, the resulting compounds have been found to exhibit neuroprotective activity .
Biochemical Analysis
. .
Biochemical Properties
It is known to be a reactant for the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, and resveratrol-chroman hybrids with antioxidant activity .
Cellular Effects
Some of the compounds synthesized using Diethyl 4-Methoxybenzylphosphonate, such as resveratrol fatty alcohols, have been shown to affect the differentiation of neural stem cells and modulate neuroinflammation .
Molecular Mechanism
It is known to participate in chemical reactions such as ring-opening hydrofluorination .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKARVHNAACNYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249159 | |
Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-93-3 | |
Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1145-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4-methoxybenzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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